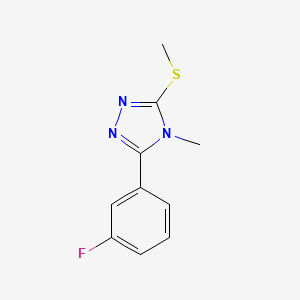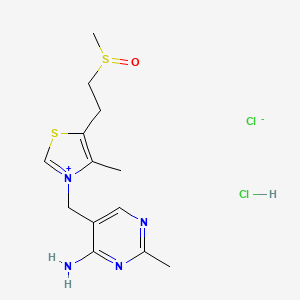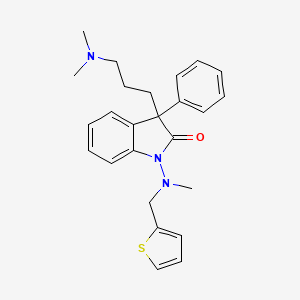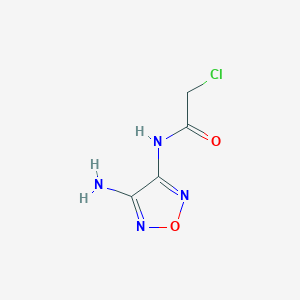![molecular formula C24H21N3O2 B12917735 N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine CAS No. 69019-03-0](/img/structure/B12917735.png)
N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-methoxyaniline and 4-methoxybenzaldehyde.
Step 1: Formation of an intermediate Schiff base by reacting 4-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions.
Step 2: Cyclization of the Schiff base with anthranilic acid to form the quinazoline core.
Step 3: Introduction of the styryl group through a Heck reaction using a palladium catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
化学反应分析
Types of Reactions
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to induce desired biological effects.
相似化合物的比较
Similar Compounds
- N-(4-Methoxyphenyl)-2-styrylquinazolin-4-amine
- N-(4-Methoxyphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine
- N-(4-Methoxyphenyl)-2-(4-methoxybenzyl)quinazolin-4-amine
Uniqueness
N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine is unique due to the presence of both methoxy and styryl groups, which may enhance its biological activity and specificity compared to other quinazoline derivatives.
属性
CAS 编号 |
69019-03-0 |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine |
InChI |
InChI=1S/C24H21N3O2/c1-28-19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(27-23)25-18-10-14-20(29-2)15-11-18/h3-16H,1-2H3,(H,25,26,27)/b16-9+ |
InChI 键 |
KIIMDNIBZSDVAR-CXUHLZMHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)



![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)

